Cas no 1864635-69-7 (2-amino-5-chloro-N-methylpyridine-3-sulfonamide)
2-amino-5-chloro-N-methylpyridine-3-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 1864635-69-7
- 2-amino-5-chloro-N-methylpyridine-3-sulfonamide
- MFCD34168883
- 2-Amino-5-chloro-pyridine-3-sulfonic acid methylamide, 95%
- 2-Amino-5-chloro-pyridine-3-sulfonic acid methylamide
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- Inchi: 1S/C6H8ClN3O2S/c1-9-13(11,12)5-2-4(7)3-10-6(5)8/h2-3,9H,1H3,(H2,8,10)
- InChI Key: NPVJRMCGPCSQBI-UHFFFAOYSA-N
- SMILES: ClC1=CN=C(C(=C1)S(NC)(=O)=O)N
Computed Properties
- Exact Mass: 221.0025754g/mol
- Monoisotopic Mass: 221.0025754g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 264
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 93.5Ų
2-amino-5-chloro-N-methylpyridine-3-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB572953-500mg |
2-Amino-5-chloro-pyridine-3-sulfonic acid methylamide, 95%; . |
1864635-69-7 | 95% | 500mg |
€452.00 | 2025-04-20 |
2-amino-5-chloro-N-methylpyridine-3-sulfonamide Suppliers
2-amino-5-chloro-N-methylpyridine-3-sulfonamide Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 2-amino-5-chloro-N-methylpyridine-3-sulfonamide
Introduction to 2-Amino-5-Chloro-N-Methylpyridine-3-Sulfonamide (CAS No. 1864635-69-7)
2-Amino-5-chloro-N-methylpyridine-3-sulfonamide, with the CAS number 1864635-69-7, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include an amino group, a chloro substituent, and a sulfonamide moiety, all attached to a pyridine ring. These functional groups contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.
The chemical structure of 2-amino-5-chloro-N-methylpyridine-3-sulfonamide is defined by the molecular formula C8H9ClN3O2S. The presence of the chloro substituent on the pyridine ring can influence the compound's electronic properties and lipophilicity, which are crucial factors in determining its pharmacokinetic and pharmacodynamic profiles. The sulfonamide group, known for its biological activity, further enhances the compound's potential as a therapeutic agent.
Recent studies have explored the biological activities of 2-amino-5-chloro-N-methylpyridine-3-sulfonamide. One notable area of research is its anti-inflammatory properties. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammation. This makes it a promising candidate for the treatment of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 2-amino-5-chloro-N-methylpyridine-3-sulfonamide has also been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of signaling pathways such as p53 and PI3K/Akt, which are frequently dysregulated in cancer cells.
The pharmacokinetic properties of 2-amino-5-chloro-N-methylpyridine-3-sulfonamide have also been studied to assess its suitability for therapeutic use. In animal models, this compound has shown good oral bioavailability and a favorable distribution profile. It is rapidly absorbed from the gastrointestinal tract and distributed to various tissues, including the liver and kidneys. The compound is metabolized primarily by cytochrome P450 enzymes, with major metabolites being excreted via urine and feces.
Toxicity studies have indicated that 2-amino-5-chloro-N-methylpyridine-3-sulfonamide has a relatively low toxicity profile at therapeutic doses. However, as with any new drug candidate, further preclinical and clinical evaluations are necessary to fully understand its safety and efficacy in humans. These studies will also help to optimize dosing regimens and identify potential drug interactions.
In conclusion, 2-amino-5-chloro-N-methylpyridine-3-sulfonamide (CAS No. 1864635-69-7) is a promising compound with diverse biological activities that warrant further investigation. Its anti-inflammatory and anticancer properties make it a valuable candidate for drug development, particularly in the treatment of inflammatory diseases and cancer. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic applications.
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